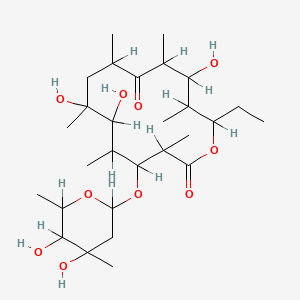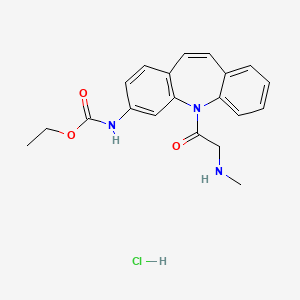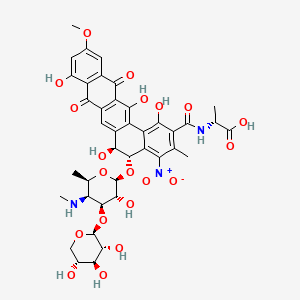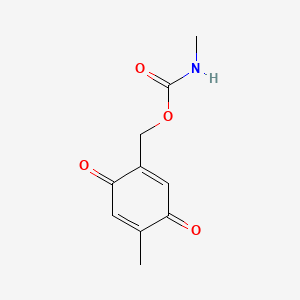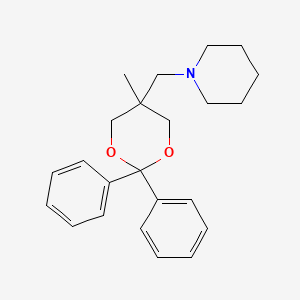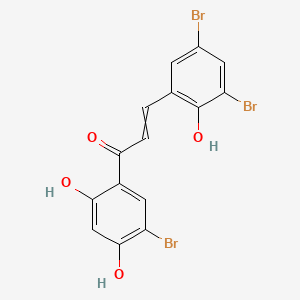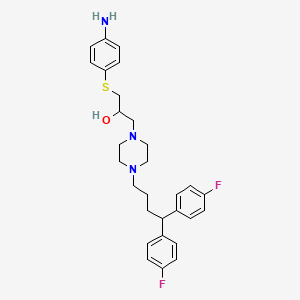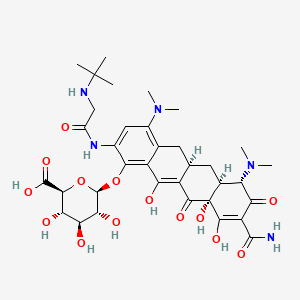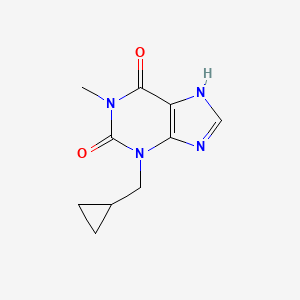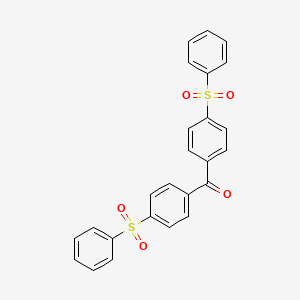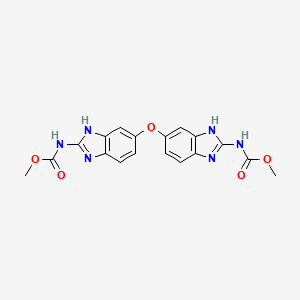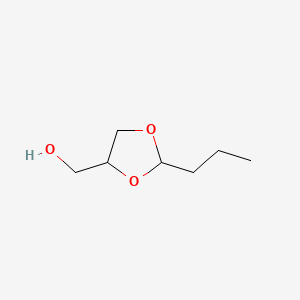
1,3-Dioxolane-4-methanol, 2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-methanol, 2-propyl- is an organic compound with the molecular formula C7H14O2. It belongs to the class of dioxolanes, which are five-membered cyclic acetals containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions .
Preparation Methods
1,3-Dioxolane-4-methanol, 2-propyl- can be synthesized through several methods:
Acetalization of Carbonyl Compounds: This involves the reaction of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst.
Optically Active Preparation: This method involves reacting D- or L-serine with a nitrosating agent in an aqueous solution to prepare 2,3-dihydroxypropanoic acid.
Chemical Reactions Analysis
1,3-Dioxolane-4-methanol, 2-propyl- undergoes various chemical reactions:
Scientific Research Applications
1,3-Dioxolane-4-methanol, 2-propyl- has several applications in scientific research:
Chemistry: It is used as a solvent and a co-monomer in polyacetals.
Biology: The compound is used in the synthesis of various biologically active molecules.
Medicine: It serves as an intermediate in the preparation of optically active beta-agonists or antagonists.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-methanol, 2-propyl- involves its ability to form stable cyclic acetals. This stability allows it to act as a protecting group for carbonyl compounds during chemical transformations. The compound can also form hemiacetals, which behave as active intermediates in condensation reactions .
Comparison with Similar Compounds
1,3-Dioxolane-4-methanol, 2-propyl- can be compared with other similar compounds such as:
1,3-Dioxane: Similar to dioxolanes but with a six-membered ring.
Tetrahydrofuran (THF): Related to dioxolanes by the replacement of a methylene group with an oxygen atom.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen centers, forming a peroxide.
These comparisons highlight the unique stability and reactivity of 1,3-Dioxolane-4-methanol, 2-propyl- in various chemical processes.
Properties
CAS No. |
4379-23-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2-propyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-2-3-7-9-5-6(4-8)10-7/h6-8H,2-5H2,1H3 |
InChI Key |
MCDLJNJNGRFOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


